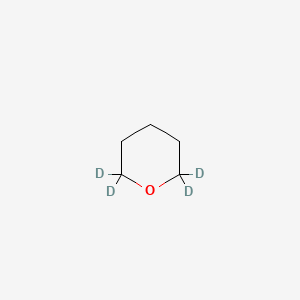
Tetrahydropyran-2,2,6,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydropyran-2,2,6,6-D4 is a deuterated derivative of tetrahydropyran, a six-membered ring compound containing five carbon atoms and one oxygen atom. The deuterium atoms replace the hydrogen atoms at the 2 and 6 positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydropyran-2,2,6,6-D4 can be synthesized through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using deuterium gas in the presence of a catalyst such as Raney nickel . Another method includes the deuterium exchange reaction where tetrahydropyran is treated with deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas and catalysts. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound’s suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyran-2,2,6,6-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Lactones, carboxylic acids.
Reduction: Parent hydrocarbon.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Tetrahydropyran-2,2,6,6-D4 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of Tetrahydropyran-2,2,6,6-D4 involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to study molecular structures and dynamics in detail . The compound’s stability and resistance to metabolic degradation make it valuable in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A similar cyclic ether with a five-membered ring.
Dioxane: A six-membered ring compound with two oxygen atoms.
Uniqueness
Tetrahydropyran-2,2,6,6-D4 is unique due to its deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and resistance to metabolic degradation also make it superior for certain applications compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C5H10O |
|---|---|
Molecular Weight |
90.16 g/mol |
IUPAC Name |
2,2,6,6-tetradeuteriooxane |
InChI |
InChI=1S/C5H10O/c1-2-4-6-5-3-1/h1-5H2/i4D2,5D2 |
InChI Key |
DHXVGJBLRPWPCS-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(CCCC(O1)([2H])[2H])[2H] |
Canonical SMILES |
C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


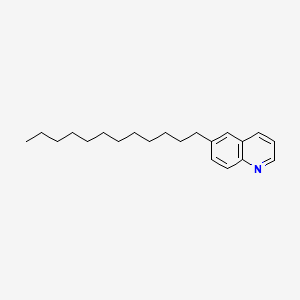
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
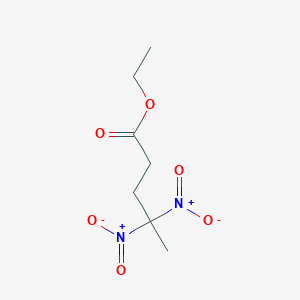
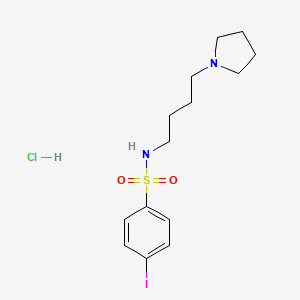
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
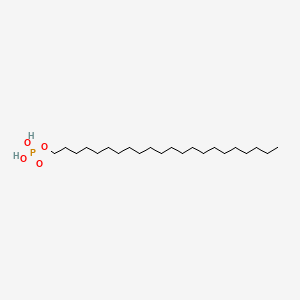
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
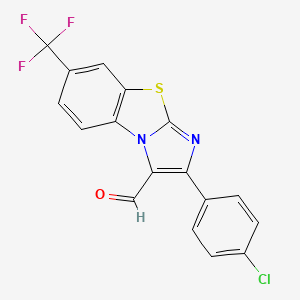
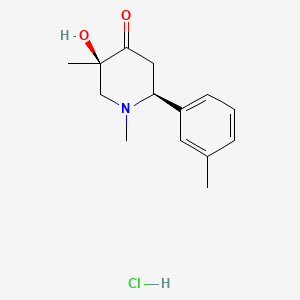

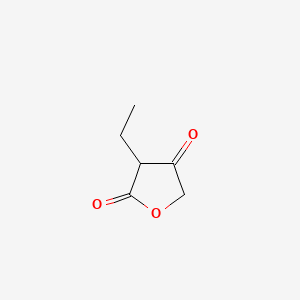
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
